![molecular formula C24H20FN3O3S B2497313 N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1252816-80-0](/img/structure/B2497313.png)
N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
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Description
The study of complex organic compounds, particularly those with potential biological activity, is a critical area of chemical research. Such compounds often feature intricate molecular structures that afford them unique chemical and physical properties, making them candidates for applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of complex organic molecules like "N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide" involves multi-step reactions, starting from simple precursors to achieve the desired molecular architecture. For example, compounds with similar structures have been synthesized through reactions involving coupling reagents like EDCI/HOBt and intermediates such as fluouracil-1-yl acetic acid (Xiong Jing, 2011). These methodologies highlight the importance of selecting appropriate starting materials and reaction conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like NMR, IR, mass spectrometry, and X-ray crystallography. These techniques provide insights into the compound's molecular geometry, functional groups, and stereochemistry. For instance, studies on similar molecules have detailed their conformation and intermolecular interactions, revealing folded conformations stabilized by hydrogen bonding (S. Subasri et al., 2016).
Scientific Research Applications
Radioligand Development for PET Imaging
One area of research involves the development of selective radioligands for imaging using positron emission tomography (PET). Compounds with fluorine-18 labeling, such as [18F]DPA-714, have been synthesized for in vivo imaging to investigate neurological conditions by targeting the translocator protein (18 kDa) (Dollé et al., 2008). Such studies contribute to understanding neuroinflammation and neurodegenerative diseases.
Antitumor and Antimicrobial Applications
Research into thieno[3,2-d]pyrimidine derivatives has revealed potential antitumor and antimicrobial activities. The synthesis and evaluation of these compounds, including their in vitro antitumor activity tests, suggest selective anti-tumor activities against various cancer cell lines (Xiong Jing, 2011). Additionally, novel thienopyrimidine linked rhodanine derivatives have been explored for their antimicrobial potential, indicating significant activity against bacterial and fungal strains (Kerru et al., 2019).
Herbicidal Activity
Another avenue of research involves the synthesis and evaluation of herbicidal activities of thieno[3,2-d]pyrimidine derivatives. Studies demonstrate that some compounds exhibit effective herbicidal activities against dicotyledonous weeds, highlighting their potential use in agricultural applications (Daoxin Wu et al., 2011).
Kinase Inhibition for Cancer Treatment
Additionally, research has focused on kinase inhibition as a strategy for cancer treatment. N-benzyl substituted thiazolyl acetamide derivatives have been synthesized and evaluated for their ability to inhibit Src kinase, a target in various cancers. Some derivatives have shown promising Src kinase inhibitory activities and anticancer effects (Asal Fallah-Tafti et al., 2011).
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-[3-[(2-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O3S/c25-18-8-4-2-6-16(18)13-28-23(30)22-20(11-12-32-22)27(24(28)31)14-21(29)26-19-10-9-15-5-1-3-7-17(15)19/h1-8,11-12,19-20,22H,9-10,13-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBIYJWOEYVWRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC(=O)CN3C4C=CSC4C(=O)N(C3=O)CC5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide |
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